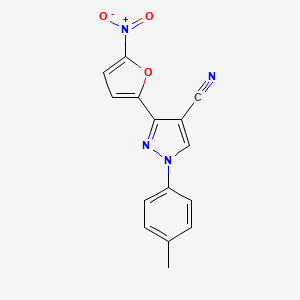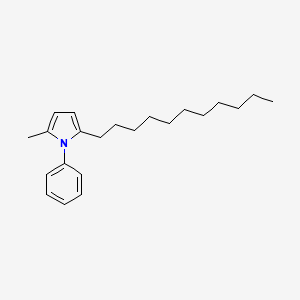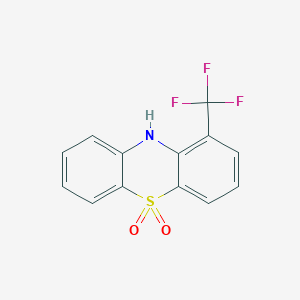
1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of phenothiazine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a catalyst like copper or palladium . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of flow chemistry allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
化学反应分析
Types of Reactions: 1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phenothiazine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or iodine can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenothiazine derivatives, which can have enhanced biological activity or different chemical properties .
科学研究应用
1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with various molecular targets:
Dopamine Receptors: The compound can act as an antagonist at dopamine receptors, which is the basis for its antipsychotic effects.
Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress and inflammation, contributing to its anti-inflammatory properties.
Cellular Pathways: The compound affects cellular pathways related to metabolism, cell signaling, and apoptosis.
相似化合物的比较
1-(Trifluoromethyl)-5lambda~6~-phenothiazine-5,5(10H)-dione can be compared with other phenothiazine derivatives:
Trifluoperazine: Similar in structure but used primarily as an antipsychotic.
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties but lacks the trifluoromethyl group, making it less stable.
Fluphenazine: Contains a fluorine atom but not a trifluoromethyl group, used for its antipsychotic effects.
The uniqueness of this compound lies in its trifluoromethyl group, which enhances its chemical stability and biological activity compared to other phenothiazine derivatives .
属性
CAS 编号 |
61174-85-4 |
|---|---|
分子式 |
C13H8F3NO2S |
分子量 |
299.27 g/mol |
IUPAC 名称 |
1-(trifluoromethyl)-10H-phenothiazine 5,5-dioxide |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)8-4-3-7-11-12(8)17-9-5-1-2-6-10(9)20(11,18)19/h1-7,17H |
InChI 键 |
BUBGUNIRNTZYML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC=C3S2(=O)=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


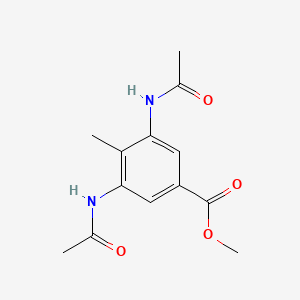
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)


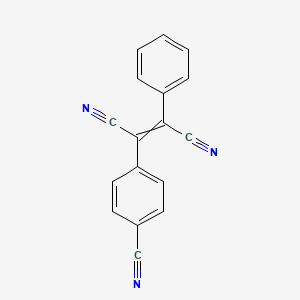
![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)
![2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14583781.png)
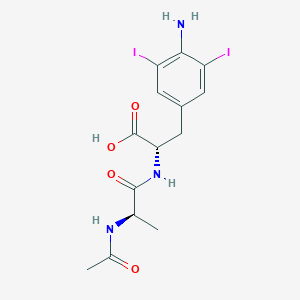

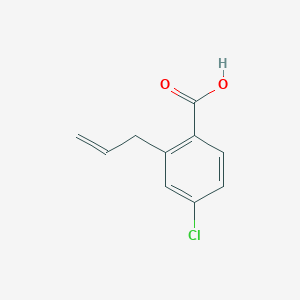
![[2-Methyl-4-(4-methylpent-3-en-1-yl)phenyl]methanol](/img/structure/B14583817.png)

